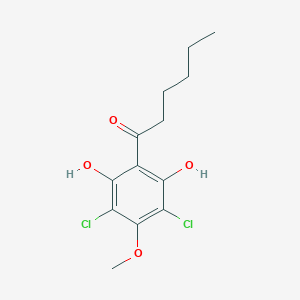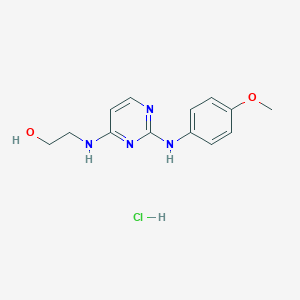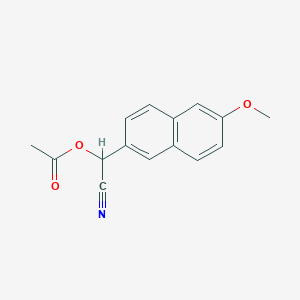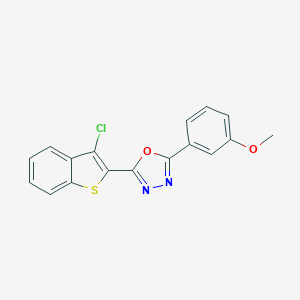
1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
Overview
Description
1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is an organic compound characterized by its unique structure, which includes dichloro, dihydroxy, and methoxy functional groups attached to a phenyl ring, along with a hexanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone typically involves multi-step organic reactions. One common method includes the initial formation of the phenyl ring with the desired substituents, followed by the attachment of the hexanone chain. Key steps may involve:
Halogenation: Introduction of chlorine atoms to the phenyl ring.
Hydroxylation: Addition of hydroxyl groups.
Methoxylation: Introduction of a methoxy group.
Ketone Formation: Attachment of the hexanone chain through various organic reactions, such as Friedel-Crafts acylation.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance yield and purity. Catalytic hydrogenation and Bamberger rearrangement are often employed to streamline the synthesis process and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its antimicrobial properties against multidrug-resistant pathogens.
Medicine: Potential use in developing novel therapeutic agents for treating infections and diseases.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in microbial metabolism.
Pathways: Inhibition of key metabolic pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
3,5-Dichloro-2-hydroxyphenyl derivatives: Share similar antimicrobial properties.
Dichloroanilines: Used in the production of dyes and herbicides.
Uniqueness: 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O4/c1-3-4-5-6-7(16)8-11(17)9(14)13(19-2)10(15)12(8)18/h17-18H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDQSRFCCHQIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149474 | |
| Record name | 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111050-72-7 | |
| Record name | 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111050-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111050727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DIF-1 influence cell fate decisions in Dictyostelium discoideum?
A1: While the exact mechanism of action remains unclear, research suggests that DIF-1 promotes stalk cell differentiation in Dictyostelium discoideum, potentially through an indirect pathway. [] It is not a direct inhibitor of the plasma membrane proton pump, unlike other compounds that also favor stalk cell formation like diethylstilbestrol and zearalenone. [] One proposed model suggests that DIF-1 might activate a chloride channel located on intracellular vesicles. [] This activation could lead to vesicle acidification and a subsequent decrease in cytosolic calcium concentration, ultimately influencing the differentiation pathway. []
Q2: What are the structural analogues of DIF-1 and how do they compare in terms of activity?
A2: Two related differentiation-inducing factors have been identified as structural analogues of DIF-1: DIF-2 and DIF-3. [] DIF-2 is the butyl ketone analogue of DIF-1, while DIF-3 represents the monochloro analogue. [] These analogues, along with other synthetic structural variations, have been analyzed using mass spectrometry and bioassays to determine their activity and understand structure-activity relationships. [] Further research is needed to fully elucidate the specific structural features responsible for the differentiation-inducing activity of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(Octylamino)-2-oxoethyl]pyridin-1-ium-3-carboxylic acid;bromide](/img/structure/B522419.png)
![2-{[3-(2-Furyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B522427.png)

![2-(((2-methyl-6-phenylpyrimidin-4-yl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B522858.png)


![{2-[(Benzylcarbamoyl)methyl]-1,3-thiazol-4-yl}methyl 2-phenoxypyridine-3-carboxylate](/img/structure/B523621.png)




![1-[4-Chloro-2,6-di(propan-2-yl)phenyl]-3-[2-fluoro-5-(oxiran-2-yl)phenyl]sulfonylurea](/img/structure/B524446.png)
